

# 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid CAS number lookup

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## Compound of Interest

Compound Name:	4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid
Cat. No.:	B1271408

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## Technical Guide: 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid

CAS Number: 59662-46-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid**, a biphenyl derivative of interest in chemical and pharmaceutical research. This document collates available physicochemical data, outlines a general synthetic approach, and discusses the potential biological significance of this class of compounds.

## Physicochemical Properties

Quantitative data for **4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid** and its closely related isomers are summarized below. It is crucial to distinguish the target compound from its more frequently cited isomer, 4'-(tert-Butyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS Number: 5748-42-5).

Property	Value	Compound	Source
CAS Number	59662-46-3	4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid	ChemScene
Molecular Formula	C <sub>17</sub> H <sub>18</sub> O <sub>2</sub>	4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid	ChemScene
Molecular Weight	254.32 g/mol	4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid	ChemScene
CAS Number	5748-42-5	4'-(tert-Butyl)-[1,1'-biphenyl]-4-carboxylic acid	Sigma-Aldrich
Molecular Weight	254.33 g/mol	4'-(tert-Butyl)-[1,1'-biphenyl]-4-carboxylic acid	Sigma-Aldrich

## Synthesis

The synthesis of 4'-substituted biphenyl-4-carboxylic acids is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method offers a versatile and efficient route to constructing the biphenyl scaffold.

## Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of biphenyl carboxylic acids. Specific reaction conditions such as catalyst choice, base, solvent, and temperature may require optimization for the synthesis of **4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid**.

### Materials:

- 4-Bromobenzoic acid

- 4-Butylphenylboronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Palladium acetate)
- Base (e.g., Sodium carbonate, Potassium carbonate)
- Solvent (e.g., Toluene/water mixture, 1,4-dioxane/water)
- Inert gas (e.g., Argon or Nitrogen)

**Procedure:**

- To a reaction vessel, add 4-bromobenzoic acid, 4-butylphenylboronic acid, and the chosen base.
- Add the solvent system to the reaction vessel.
- Purge the reaction mixture with an inert gas for 15-30 minutes to remove oxygen.
- Add the palladium catalyst to the reaction mixture under the inert atmosphere.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid product.
- Filter the precipitate, wash with water, and dry under vacuum.
- The crude product can be further purified by recrystallization or column chromatography.

## Biological Activity and Drug Development Context

While specific biological data for **4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid** is limited in publicly available literature, the broader class of biphenyl carboxylic acid derivatives has

demonstrated a wide range of pharmacological activities. These include anti-inflammatory, antimicrobial, antifungal, and anticancer properties.

Derivatives of biphenyl-4-carboxylic acid have been investigated as:

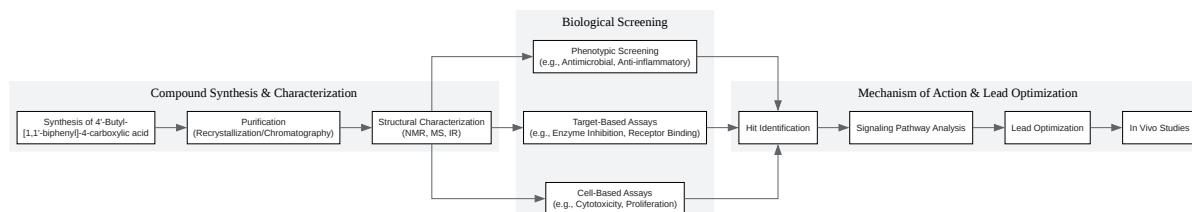
- **Antifungal Agents:** Esters of biphenyl-4-carboxylic acid have shown activity against pathogenic *Candida* species.
- **Anticancer Agents:** Certain biphenyl carboxylic acid derivatives have exhibited in vitro activity against breast cancer cell lines.[\[1\]](#)
- **URAT1 Inhibitors:** Biphenyl carboxylic acid derivatives have been designed and synthesized as potent inhibitors of urate transporter 1 (URAT1), a target for the treatment of hyperuricemia and gout.

It is important to note that the specific biological activity and potency of a given derivative are highly dependent on the nature and position of the substituents on the biphenyl core.

## Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the modulation of any particular signaling pathway by **4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid**. However, a related class of compounds, ortho-biphenyl carboxamides, has been identified as inhibitors of the Hedgehog signaling pathway by acting as antagonists of the Smoothened (SMO) receptor.[\[2\]](#) This suggests a potential, though unconfirmed, avenue of investigation for biphenyl derivatives.

Given the absence of specific data for the target compound, a diagram of a known signaling pathway is not applicable. Instead, a logical workflow for the initial biological screening of this compound is presented below.



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Figure 1: A generalized workflow for the synthesis, biological screening, and subsequent investigation of **4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid**.

This guide serves as a foundational resource for researchers interested in **4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid**. Further experimental investigation is required to fully elucidate its biological properties and potential therapeutic applications.

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## References

- 1. [ajgreenchem.com](http://ajgreenchem.com) [ajgreenchem.com]
- 2. Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

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